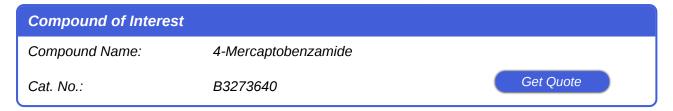


The Discovery and History of 4-Mercaptobenzamide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptobenzamide, a sulfur-containing benzamide derivative, has emerged as a molecule of significant interest in medicinal chemistry. Initially explored within the broader class of thiobenzamides, its specific discovery and history are intertwined with the systematic investigation of this chemical space for therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key developments related to **4-Mercaptobenzamide**, with a focus on its synthesis, biological activities, and mechanism of action. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate important pathways and workflows.

Introduction

4-Mercaptobenzamide (CAS No. 59177-46-7) is an organic compound featuring a benzamide scaffold substituted with a thiol group at the para position.[1][2][3] As a member of the thiobenzamide family, it shares structural similarities with compounds known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The presence of both a hydrogen-bond donating and accepting amide group and a reactive thiol



group makes **4-Mercaptobenzamide** a versatile molecule for forming covalent and non-covalent interactions, underpinning its utility in drug design and materials science.[4]

Discovery and Historical Context

The precise historical details of the initial synthesis and characterization of **4- Mercaptobenzamide** are not prominently documented in readily available literature, suggesting its discovery may have been part of broader synthetic explorations of benzamide or thiophenol derivatives rather than a targeted discovery effort for a specific biological activity. The investigation of thiobenzamides as a class of compounds with potential therapeutic value has a longer history.[5]

A significant milestone in the study of mercaptobenzamides came with the discovery of their potent anti-HIV activity. Research into HIV-1 maturation inhibitors identified mercaptobenzamide thioesters and thioethers as a promising class of compounds with a unique mechanism of action, low toxicity, and a high barrier to viral resistance.[6][7] One such mercaptobenzamide, designated MDH-1-38, has been a focal point of preclinical evaluations for its ability to target the zinc finger of the HIV nucleocapsid protein (NCp7).[8] While the primary literature on MDH-1-38 does not explicitly state its structure is **4-mercaptobenzamide** in the abstracts, the general structure of the mercaptobenzamides under investigation in these studies strongly points to this core scaffold.

Synthesis of 4-Mercaptobenzamide

While the original synthesis of **4-Mercaptobenzamide** is not readily found, a plausible and commonly employed synthetic route involves the conversion of a more readily available starting material, such as a p-substituted benzamide or benzoic acid derivative. A general and adaptable laboratory-scale synthesis is outlined below, based on established chemical transformations.

General Synthetic Pathway

A common approach to introduce a thiol group onto an aromatic ring is through the reduction of a sulfonyl chloride or via a Sandmeyer-type reaction from an amino group. Given the availability of 4-aminobenzamide, a potential synthetic route is illustrated below.



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